molecular formula C7H8ClN3O B6142279 2-chloro-N'-(pyridin-2-yl)acetohydrazide CAS No. 871217-48-0

2-chloro-N'-(pyridin-2-yl)acetohydrazide

Cat. No.: B6142279
CAS No.: 871217-48-0
M. Wt: 185.61 g/mol
InChI Key: ZQVWXZQWYUOAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-(pyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of a chloro group, a pyridinyl ring, and an acetohydrazide moiety

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen synthesis.

Mode of Action

Based on the inhibition of collagen prolyl-4-hydroxylase by similar compounds , it can be hypothesized that 2-chloro-N’-(pyridin-2-yl)acetohydrazide might interact with this enzyme, thereby affecting collagen synthesis.

Biochemical Pathways

Given the potential inhibition of collagen prolyl-4-hydroxylase , it can be inferred that the compound may impact the collagen synthesis pathway.

Result of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that 2-chloro-N’-(pyridin-2-yl)acetohydrazide might have a similar effect, potentially leading to a reduction in collagen synthesis.

Preparation Methods

The synthesis of 2-chloro-N’-(pyridin-2-yl)acetohydrazide typically involves the reaction of 2-chloropyridine with hydrazine hydrate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

2-chloro-N’-(pyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-chloro-N’-(pyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-chloro-N’-(pyridin-2-yl)acetohydrazide lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N'-pyridin-2-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-7(12)11-10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWXZQWYUOAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-48-0
Record name 2-chloro-N'-(pyridin-2-yl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N'-(pyridin-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-chloro-N'-(pyridin-2-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-chloro-N'-(pyridin-2-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-chloro-N'-(pyridin-2-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-chloro-N'-(pyridin-2-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-chloro-N'-(pyridin-2-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.